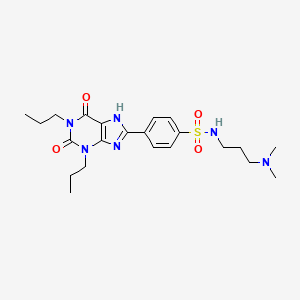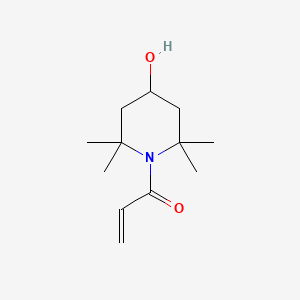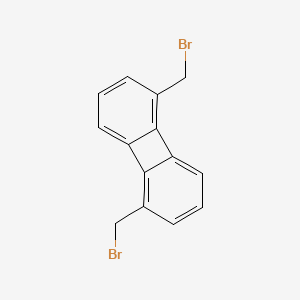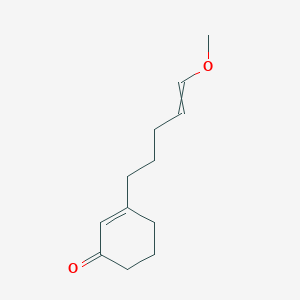
2,5-Diethylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethylcyclopentan-1-ol is an organic compound belonging to the class of cycloalkanes It is a five-membered ring structure with two ethyl groups attached to the second and fifth carbon atoms and a hydroxyl group attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2,5-diethylpentane-1,5-diol, under acidic conditions. The reaction typically proceeds via an intramolecular dehydration mechanism, resulting in the formation of the cyclopentane ring with the hydroxyl group intact.
Another method involves the reduction of 2,5-diethylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
2,5-Diethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes. Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2,5-Diethylcyclopentanone or 2,5-diethylcyclopentanoic acid.
Reduction: 2,5-Diethylcyclopentane.
Substitution: 2,5-Diethylcyclopentyl chloride or bromide.
科学的研究の応用
2,5-Diethylcyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 2,5-Diethylcyclopentan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
2,5-Diethylcyclopentan-1-ol can be compared with other similar compounds, such as:
Cyclopentanol: A simpler cycloalkane with a single hydroxyl group.
2,5-Dimethylcyclopentan-1-ol: Similar structure but with methyl groups instead of ethyl groups.
2,5-Diethylcyclohexan-1-ol: A six-membered ring analog with similar substituents.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its reactivity and properties compared to other cycloalkanes.
特性
CAS番号 |
90676-30-5 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
2,5-diethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-7-5-6-8(4-2)9(7)10/h7-10H,3-6H2,1-2H3 |
InChIキー |
HHEOJCPIEOFCDC-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(C1O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


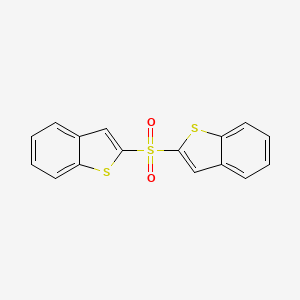
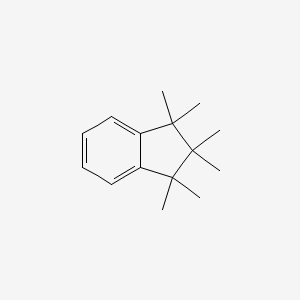

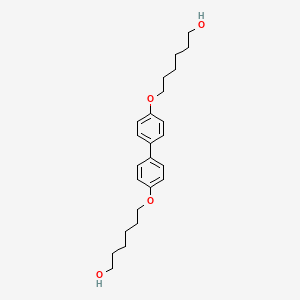


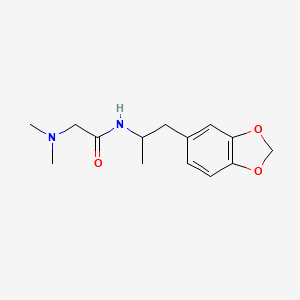
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)

![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
